4-(Phenylazo)-2,6-dichlorophenol
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Overview
Description
4-(Phenylazo)-2,6-dichlorophenol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound is known for its applications in dyeing and pigmentation, as well as its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylazo)-2,6-dichlorophenol typically involves the diazotization of aniline derivatives followed by coupling with phenol derivatives. One common method involves the reaction of 2,6-dichloroaniline with nitrous acid to form the diazonium salt, which is then coupled with phenol to produce the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylazo)-2,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
4-(Phenylazo)-2,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dyeing and pigmentation industry due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-(Phenylazo)-2,6-dichlorophenol involves its interaction with various molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylazo)benzoic acid: Similar in structure but with different functional groups, leading to variations in chemical properties and applications.
4-(Phenylazo)phenol: Another azo compound with similar applications in dyeing and pigmentation.
Uniqueness
4-(Phenylazo)-2,6-dichlorophenol is unique due to the presence of chlorine atoms, which can influence its reactivity and stability. This makes it particularly useful in applications where enhanced stability and specific reactivity are required.
Properties
CAS No. |
146901-66-8 |
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Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
2,6-dichloro-4-phenyldiazenylphenol |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-6-9(7-11(14)12(10)17)16-15-8-4-2-1-3-5-8/h1-7,17H |
InChI Key |
HRLZISUICSZYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
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